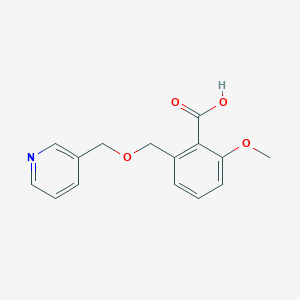![molecular formula C16H13BrO3 B6339110 2-[2-(4-Bromo-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester CAS No. 365542-24-1](/img/structure/B6339110.png)
2-[2-(4-Bromo-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[2-(4-Bromo-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester” is a useful research chemical . It has a molecular weight of 333.18 g/mol .
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The molecular structure of this compound includes a bromo-phenyl-vinyl group attached to a 6-hydroxy-benzoic acid methyl ester . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a common method used in the formation of carbon-carbon bonds in compounds like this . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the compound’s boiling point, density, and solubility can be predicted based on its molecular structure .Applications De Recherche Scientifique
Synthesis and Material Applications
Synthesis Techniques and Chemical Properties :The study by 魏婷 et al. (2012) demonstrates a novel approach to synthesizing bifunctional poly-monomer materials through esterification, reduction, and dehydrolysis processes. This research outlines a method for creating materials with potential applications in liquid crystal displays and other advanced material technologies. The synthesis involved biphenyl via Friedel-Crafts, bromination, Grignard reaction, and oxidation reactions, highlighting a complex synthetic route that might be relevant for the synthesis of the target compound (魏婷 et al., 2012).
Functional Materials and Polymerization :Another significant application area is in the development of novel materials for optical and electronic devices. For example, Gu et al. (2010) discussed the use of a related compound in the heterogeneous atom transfer radical polymerization (ATRP) of methyl methacrylate (MMA), which indicates potential applications in creating polymers with specific end-group functionalities. This could be relevant for the development of materials with unique optical properties or in the creation of advanced polymers with designed molecular architectures (Gu et al., 2010).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that bromophenyl compounds can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential to participate in Suzuki–Miyaura coupling . This reaction can lead to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of biomolecules .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, depending on their chemical structure and the route of administration .
Result of Action
Bromophenyl compounds have been known to cause depolarization effects on the transmembrane potential difference of certain cells .
Propriétés
IUPAC Name |
methyl 2-[(E)-2-(4-bromophenyl)ethenyl]-6-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c1-20-16(19)15-12(3-2-4-14(15)18)8-5-11-6-9-13(17)10-7-11/h2-10,18H,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGWLQRTXHSORK-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1O)C=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=CC=C1O)/C=C/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Bromo-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

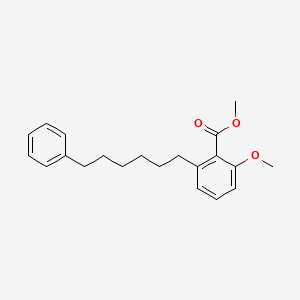
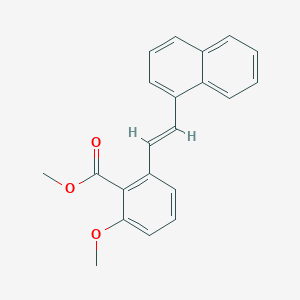

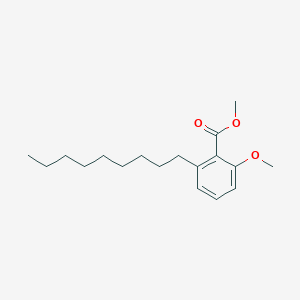
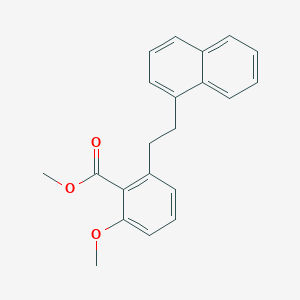
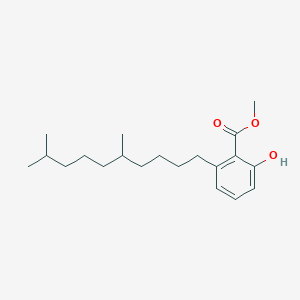

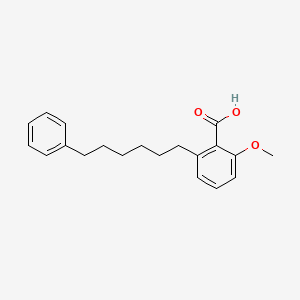
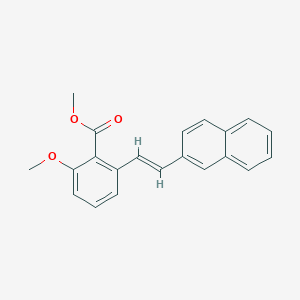
![2-Methoxy-6-[2-(4-methoxy-phenyl)-ethyl]-benzamide](/img/structure/B6339124.png)
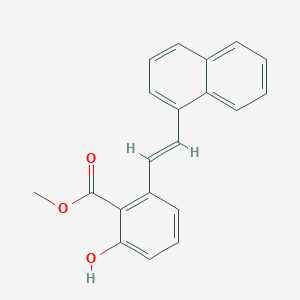
![2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester; 95%](/img/structure/B6339138.png)
![2-[2-(3,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339149.png)
